molecular formula C11H9BrN2O3 B3306074 1-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 926202-92-8

1-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No. B3306074
CAS RN: 926202-92-8
M. Wt: 297.1 g/mol
InChI Key: XZVQRRHOXLZAQG-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridazine, which is a heterocyclic compound with nitrogen atoms at positions 1 and 2 in the six-membered ring . The “4-Bromophenyl” part suggests the presence of a bromine atom on a phenyl group, which is a ring of six carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or coupling reactions .


Molecular Structure Analysis

The molecular structure would likely involve a pyridazine ring with a carboxylic acid group at the 3-position and a 4-bromophenyl group at the 1-position .


Chemical Reactions Analysis

The compound could potentially undergo reactions typical of carboxylic acids, pyridazines, and bromophenyl groups. These might include electrophilic aromatic substitution and Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, 4-Bromophenylacetic acid is reported to be a white solid .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. While specific safety data for this compound is not available, compounds with similar structures can cause skin and eye irritation and may be harmful if swallowed or inhaled .

Future Directions

The future directions for this compound would depend on its properties and potential applications. For example, compounds with similar structures have been studied for their biological activity .

properties

IUPAC Name

1-(4-bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c12-7-1-3-8(4-2-7)14-10(15)6-5-9(13-14)11(16)17/h1-4H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVQRRHOXLZAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Reactant of Route 2
1-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Reactant of Route 3
1-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Reactant of Route 4
1-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Reactant of Route 5
1-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Reactant of Route 6
1-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

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